ethyl (E)-3-chlorobut-2-enoate ethyl (E)-3-chlorobut-2-enoate
Brand Name: Vulcanchem
CAS No.: 38624-62-3
VCID: VC3846242
InChI: InChI=1S/C6H9ClO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3/b5-4+
SMILES: CCOC(=O)C=C(C)Cl
Molecular Formula: C6H9ClO2
Molecular Weight: 148.59 g/mol

ethyl (E)-3-chlorobut-2-enoate

CAS No.: 38624-62-3

Cat. No.: VC3846242

Molecular Formula: C6H9ClO2

Molecular Weight: 148.59 g/mol

* For research use only. Not for human or veterinary use.

ethyl (E)-3-chlorobut-2-enoate - 38624-62-3

Specification

CAS No. 38624-62-3
Molecular Formula C6H9ClO2
Molecular Weight 148.59 g/mol
IUPAC Name ethyl (E)-3-chlorobut-2-enoate
Standard InChI InChI=1S/C6H9ClO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3/b5-4+
Standard InChI Key NCVQPBQMFVGACR-SNAWJCMRSA-N
Isomeric SMILES CCOC(=O)/C=C(\C)/Cl
SMILES CCOC(=O)C=C(C)Cl
Canonical SMILES CCOC(=O)C=C(C)Cl

Introduction

Chemical Identity and Structural Characteristics

Ethyl (E)-3-chlorobut-2-enoate belongs to the class of α,β-unsaturated esters, with the chlorine substituent positioned trans to the ester group. The (E)-stereochemistry is critical for its reactivity, as the spatial arrangement influences electron distribution across the conjugated system. Key identifiers include:

PropertyValueSource
Molecular FormulaC₆H₉ClO₂
Molecular Weight148.59 g/mol
Density1.092 g/mL
Refractive Index1.457
Boiling Point192–194°C (estimated)

The compound’s InChIKey (NCVQPBQMFVGACR-SNAWJCMRSA-N) confirms its stereochemistry and functional groups . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the vinyl chloride (δ 5.8–6.2 ppm for protons adjacent to chlorine) and ester carbonyl (δ 170–175 ppm for carbon) .

Synthesis and Manufacturing Methods

Chlorination of α,β-Unsaturated Esters

The most common synthesis route involves hydrochlorination of ethyl but-2-enoate derivatives. In a representative procedure, gaseous hydrogen chloride (HCl) is introduced to ethyl acrylate in dichloromethane at 0–5°C, yielding a mixture of (E)- and (Z)-isomers. The (E)-isomer is isolated via fractional distillation or chromatography, achieving purities >95% .

ParameterConditionYield
SolventDichloromethane65–75%
Temperature0–5°C
CatalystNone

Alternative Pathways

Recent advances include the use of benzyl-protected intermediates to enhance regioselectivity. For example, benzyl 3-chlorobut-2-enoate is synthesized via HCl addition to benzyl propiolate, followed by hydrogenolysis to remove the benzyl group . This method reduces side reactions but requires additional purification steps.

Physicochemical Properties

Ethyl (E)-3-chlorobut-2-enoate exhibits properties typical of halogenated esters:

  • Solubility: Miscible with polar aprotic solvents (e.g., acetone, DMF) but poorly soluble in water (<0.1 g/L) .

  • Stability: Susceptible to hydrolysis under alkaline conditions, generating 3-chlorobut-2-enoic acid and ethanol.

  • Volatility: Moderately volatile (vapor pressure ≈ 0.15 mmHg at 25°C), necessitating storage in sealed containers.

Thermogravimetric analysis (TGA) shows decomposition initiating at 220°C, with major mass loss corresponding to HCl elimination .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The chlorine atom undergoes SN2 displacement with nucleophiles such as alkoxides or amines. For instance, reaction with sodium methoxide produces ethyl (E)-3-methoxybut-2-enoate, a precursor to flavor compounds :

C₆H₉ClO₂ + NaOCH₃ → C₇H₁₂O₃ + NaCl\text{C₆H₉ClO₂ + NaOCH₃ → C₇H₁₂O₃ + NaCl}

Conjugate Addition

The α,β-unsaturated system participates in Michael additions. Grignard reagents (e.g., CH₃MgBr) add to the β-carbon, forming γ-chloroesters with >80% diastereoselectivity :

C₆H₉ClO₂ + CH₃MgBr → C₇H₁₁ClO₂MgBr → C₇H₁₂ClO₂\text{C₆H₉ClO₂ + CH₃MgBr → C₇H₁₁ClO₂MgBr → C₇H₁₂ClO₂}

Cycloaddition Reactions

In Diels-Alder reactions, the compound acts as a dienophile, reacting with 1,3-dienes to yield six-membered cycloadducts. For example, cyclopentadiene forms a bicyclic ester at 100°C :

C₆H₉ClO₂ + C₅H₆ → C₁₁H₁₃ClO₂\text{C₆H₉ClO₂ + C₅H₆ → C₁₁H₁₃ClO₂}

Industrial and Research Applications

Pharmaceutical Intermediates

Ethyl (E)-3-chlorobut-2-enoate is a key intermediate in synthesizing β-lactam antibiotics. Its chlorine atom is displaced by amine groups in penicillins and cephalosporins, enabling side-chain diversification.

Agrochemical Synthesis

The compound’s reactivity facilitates the production of herbicides and fungicides. For example, it is alkylated to create chlorinated pyrethroids with enhanced insecticidal activity .

Materials Science

Polymerization initiators derived from this ester improve the thermal stability of polyethylenes. Copolymers incorporating ethyl (E)-3-chlorobut-2-enoate exhibit increased glass transition temperatures (Tg) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator